molecular formula C17H23NO B12905209 9-Butyl-2,3,5,6,7,8-hexahydro-4(1H)-acridinone CAS No. 99922-92-6

9-Butyl-2,3,5,6,7,8-hexahydro-4(1H)-acridinone

Cat. No.: B12905209
CAS No.: 99922-92-6
M. Wt: 257.37 g/mol
InChI Key: QBPDEDBUTGNVEL-UHFFFAOYSA-N
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Description

9-Butyl-2,3,5,6,7,8-hexahydro-4(1H)-acridinone is a chemical compound belonging to the acridinone family. Acridinones are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a hexahydroacridinone core with a butyl group attached at the 9th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Butyl-2,3,5,6,7,8-hexahydro-4(1H)-acridinone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of a butyl-substituted aniline with a ketone or aldehyde, followed by cyclization and reduction steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The butyl group or other substituents can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, 9-Butyl-2,3,5,6,7,8-hexahydro-4(1H)-acridinone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of acridinones are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases.

Industry

In the industrial sector, this compound may be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-Butyl-2,3,5,6,7,8-hexahydro-4(1H)-acridinone would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Acridine: A parent compound with a similar core structure but lacking the butyl group and hexahydro modifications.

    9-Butylacridine: Similar to the compound but without the hexahydro modifications.

    Hexahydroacridinone: Lacks the butyl group but shares the hexahydroacridinone core.

Uniqueness

9-Butyl-2,3,5,6,7,8-hexahydro-4(1H)-acridinone is unique due to the combination of the butyl group and the hexahydroacridinone core. This unique structure may confer specific biological activities and chemical properties that distinguish it from other similar compounds.

Properties

99922-92-6

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

9-butyl-2,3,5,6,7,8-hexahydro-1H-acridin-4-one

InChI

InChI=1S/C17H23NO/c1-2-3-7-12-13-8-4-5-10-15(13)18-17-14(12)9-6-11-16(17)19/h2-11H2,1H3

InChI Key

QBPDEDBUTGNVEL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2CCCC(=O)C2=NC3=C1CCCC3

Origin of Product

United States

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